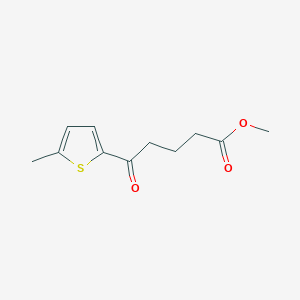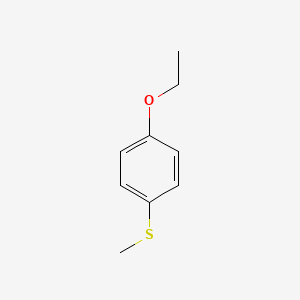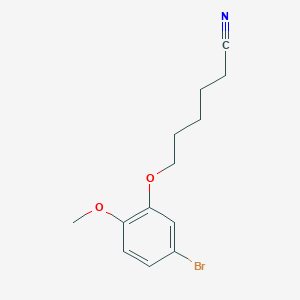
3-(3-Fluoro-6-methylphenyl)thiophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluoro-6-methylphenyl)thiophenol is an organic compound characterized by the presence of a thiophenol group attached to a fluorinated and methylated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-6-methylphenyl)thiophenol can be achieved through several methods. One common approach involves the copper-catalyzed coupling reaction of aryl iodides with sulfur powder in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 90°C. The resulting mixture is then treated with sodium borohydride (NaBH₄) or triphenylphosphine to yield the desired thiophenol .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar copper-catalyzed coupling reactions. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-6-methylphenyl)thiophenol undergoes several types of chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Thiols or other reduced sulfur species.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3-(3-Fluoro-6-methylphenyl)thiophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-6-methylphenyl)thiophenol involves its interaction with specific molecular targets and pathways. The thiophenol group can form strong interactions with metal ions and proteins, potentially inhibiting enzymatic activity or altering protein function. The fluorinated phenyl ring may enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
Thiophenol: The parent compound without the fluorine and methyl substituents.
3-Fluorothiophenol: Similar structure but lacks the methyl group.
3-Methylthiophenol: Similar structure but lacks the fluorine atom.
Uniqueness
3-(3-Fluoro-6-methylphenyl)thiophenol is unique due to the combined presence of both fluorine and methyl groups on the phenyl ring. This combination can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs .
Properties
IUPAC Name |
3-(5-fluoro-2-methylphenyl)benzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FS/c1-9-5-6-11(14)8-13(9)10-3-2-4-12(15)7-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEGAQROHLVUDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC(=CC=C2)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7990921.png)


![1-Chloro-2-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7990940.png)
![1-(3,4-Difluorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol](/img/structure/B7990952.png)

![O1-[2-(4-Chloro-3-fluorophenyl)ethyl] O2-ethyl oxalate](/img/structure/B7990965.png)

